N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a fluorophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the coupling of these intermediates with the butanamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}BENZOIC ACID: Similar structure but with a benzoic acid group instead of a fluorophenyl group.
(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)METHANESULFONYL CHLORIDE: Contains the thiolane ring but with different substituents.
Uniqueness
The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)-3-METHYLBUTANAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H22FN3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-fluorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C16H22FN3O4S/c1-10(2)14(15(21)18-12-5-3-11(17)4-6-12)20-16(22)19-13-7-8-25(23,24)9-13/h3-6,10,13-14H,7-9H2,1-2H3,(H,18,21)(H2,19,20,22)/t13?,14-/m0/s1 |
InChI Key |
CLXGFSPVTKBIHG-KZUDCZAMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)F)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.